

WP1122: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WP 1122

Cat. No.: B15600854

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of WP1122, a novel prodrug of 2-deoxy-D-glucose (2-DG) with significant potential in oncology, particularly for the treatment of glioblastoma multiforme (GBM).

Chemical Structure and Physicochemical Properties

WP1122, systematically named 3,6-di-O-acetyl-2-deoxy-D-glucose, is a synthetically modified analog of 2-DG. The addition of two acetyl groups enhances its lipophilicity, a key feature for improved pharmacokinetic properties.

Below is a 2D representation of the chemical structure of WP1122:

WP1122 Chemical Structure

img

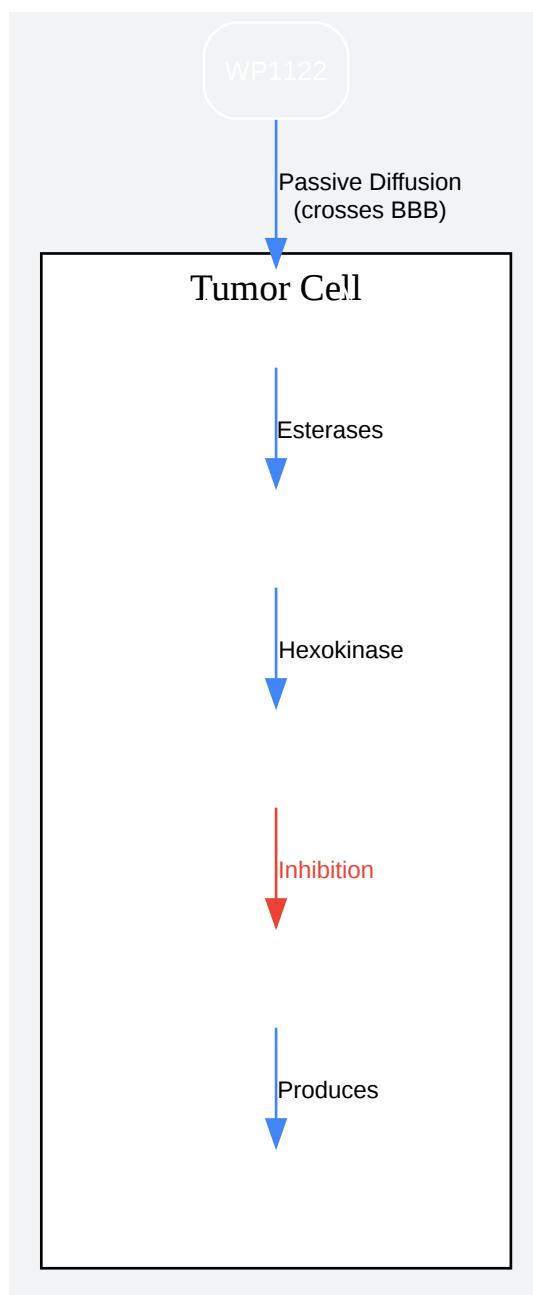
[Click to download full resolution via product page](#)

Caption: 2D chemical structure of WP1122.

Table 1: Physicochemical Properties of WP1122

Property	Value	Source
IUPAC Name	3,6-di-O-acetyl-2-deoxy-D-glucose	[1]
Molecular Formula	C ₁₀ H ₁₆ O ₇	[1]
Molecular Weight	248.23 g/mol	[1]
SMILES	CC(=O)OC[C@H]1--INVALID-LINK--OC(=O)C">C@HO--INVALID-LINK--[C@H]1O	[1]
Water Solubility	Water-soluble	
Melting Point	Data not available in public literature.	
pKa	Data not available in public literature.	

Pharmacological Properties and Mechanism of Action


WP1122 is designed as a prodrug to overcome the limitations of 2-DG, which include a short plasma half-life and poor penetration of the blood-brain barrier (BBB).[\[2\]](#) The acetyl groups on WP1122 increase its lipophilicity, facilitating passive diffusion across cell membranes and the BBB.

Mechanism of Action

The mechanism of action of WP1122 can be summarized in the following steps:

- **Cellular Uptake:** Due to its increased lipophilicity, WP1122 passively diffuses across the cell membrane, bypassing the need for glucose transporters (GLUTs). This is a significant advantage in cancers where GLUT expression may be variable.[\[3\]](#)

- **Intracellular Conversion:** Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing 2-deoxy-D-glucose (2-DG).
- **Inhibition of Glycolysis:** The liberated 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucomutase, effectively halting glycolysis. This leads to a depletion of ATP, the primary energy currency of the cell.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of WP1122.

Pharmacokinetics

Preclinical studies have demonstrated that WP1122 possesses a significantly improved pharmacokinetic profile compared to 2-DG.

Table 2: Pharmacokinetic Parameters

Parameter	WP1122	2-DG	Source
Half-life	Approximately 6 hours	Rapidly metabolized within minutes	[2]
BBB Crossing	Yes, via passive diffusion	Limited	[3]
Cellular Uptake	Passive diffusion	GLUT-mediated	[3]

Preclinical Efficacy

WP1122 has shown significant anti-tumor activity in preclinical models of glioblastoma. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

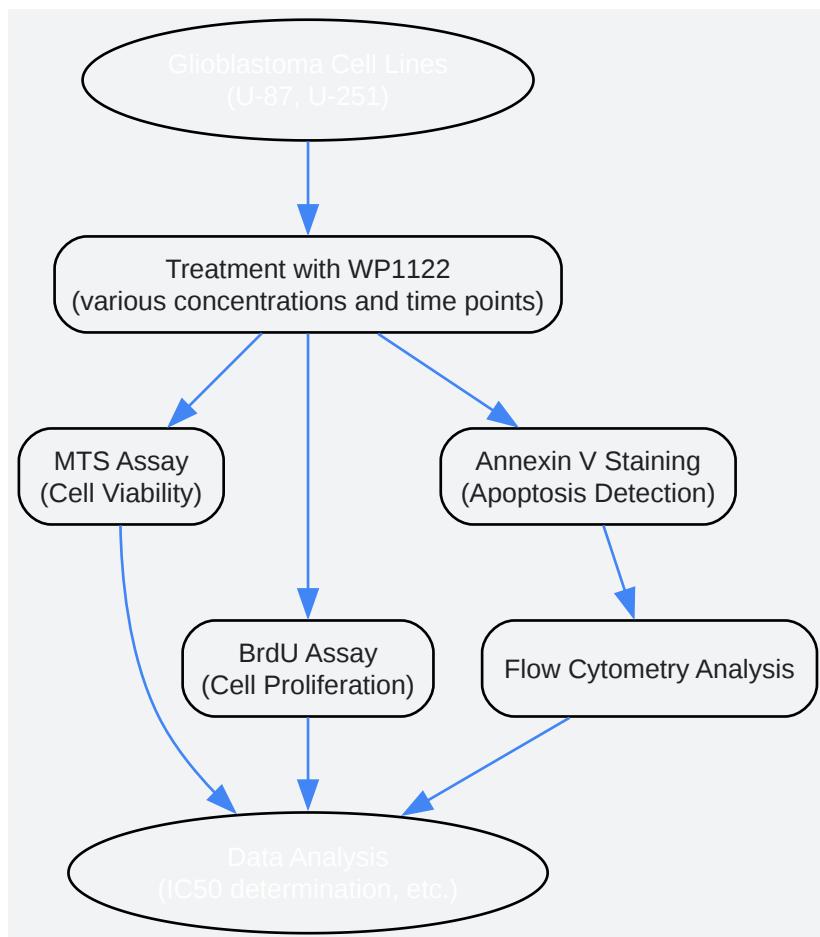
In Vitro Cytotoxicity

The cytotoxic effects of WP1122 have been evaluated in human glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Table 3: IC50 Values of WP1122 in Glioblastoma Cell Lines

Cell Line	IC50 (48h)	IC50 (72h)	Source
U-87	~3 mM	~2 mM	
U-251	~1.25 mM	~0.8 mM	

Induction of Apoptosis


Studies have confirmed that the cytotoxicity of WP1122 is mediated through the induction of apoptosis. Treatment of glioblastoma cells with WP1122 leads to a significant increase in apoptotic cells.

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of WP1122.

Cell Viability and Proliferation Assays

- MTS Assay: To assess cell viability, glioblastoma cells (U-87 and U-251) are seeded in 96-well plates and treated with varying concentrations of WP1122 for 48 and 72 hours. Cell viability is then determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol.
- BrdU Proliferation Assay: To measure cell proliferation, a colorimetric immunoassay based on the measurement of 5-bromo-2'-deoxyuridine (BrdU) incorporation during DNA synthesis is used. Cells are treated with WP1122, and the assay is performed following the manufacturer's instructions.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vitro studies.

Apoptosis Assay

- Annexin V Staining: The induction of apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. Following treatment with WP1122, cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

WP1122 represents a promising therapeutic agent for glioblastoma and potentially other highly glycolytic tumors. Its improved pharmacokinetic profile, particularly its ability to cross the blood-brain barrier and its longer half-life, addresses the key limitations of its parent compound, 2-

DG. Preclinical data strongly support its continued development, with ongoing and planned clinical trials expected to further elucidate its safety and efficacy in patients. This technical guide provides a summary of the currently available data on WP1122, highlighting its chemical and pharmacological properties that make it a compound of significant interest to the cancer research and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [WP1122: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600854#chemical-structure-and-properties-of-wp1122\]](https://www.benchchem.com/product/b15600854#chemical-structure-and-properties-of-wp1122)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com